4,6-Dichloropyrimidine

Catalog No.
S703631
CAS No.
1193-21-1
M.F
C4H2Cl2N2
M. Wt
148.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloropyrimidine

CAS Number

1193-21-1

Product Name

4,6-Dichloropyrimidine

IUPAC Name

4,6-dichloropyrimidine

Molecular Formula

C4H2Cl2N2

Molecular Weight

148.98 g/mol

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-2-7-3/h1-2H

InChI Key

XJPZKYIHCLDXST-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1Cl)Cl

Synonyms

4,6-Dichloro-pyrimidine; NSC 37530;

Canonical SMILES

C1=C(N=CN=C1Cl)Cl

Organic chemistry:

  • Synthesis of new compounds: 4,6-Dichloropyrimidine is a versatile building block for the synthesis of new heterocyclic compounds with potential applications in medicinal chemistry and materials science. Researchers have used it to synthesize various derivatives, such as triazines, thiadiazoles, and quinazolinones. Source: Sigma-Aldrich product page for 4,6-Dichloropyrimidine:

Medicinal chemistry:

  • Drug discovery: Some 4,6-Dichloropyrimidine derivatives exhibit promising biological activities, making them interesting candidates for further drug discovery efforts. Studies have explored their potential as antitumor agents, antimicrobials, and antiviral agents. Source: National Library of Medicine, PubChem entry for 4,6-Dichloropyrimidine:

4,6-Dichloropyrimidine is a chlorinated derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring. Its chemical formula is C4H2Cl2N2C_4H_2Cl_2N_2, and it has a molecular weight of approximately 151.98 g/mol. This compound appears as a solid at room temperature, with a melting point of around 68 °C and a boiling point of approximately 176 °C . Due to its structure, 4,6-dichloropyrimidine exhibits unique reactivity and biological properties that make it significant in various chemical applications.

Typical of chlorinated heterocycles. It can undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles, such as amines or alcohols. Additionally, it can be involved in coupling reactions with other aromatic compounds, leading to the formation of more complex structures. The compound can also participate in cyclization reactions to form larger heterocyclic systems .

Research indicates that 4,6-dichloropyrimidine exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. The compound’s structure allows it to interfere with biological pathways, making it a candidate for further pharmacological evaluation . Moreover, it has been associated with anti-inflammatory properties in some studies.

The synthesis of 4,6-dichloropyrimidine can be achieved through several methods:

  • Chlorination of 4,6-Dihydroxypyrimidine: This method involves reacting 4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of a base such as N,N-diisopropylethylamine at elevated temperatures (25 °C to 120 °C) to yield 4,6-dichloropyrimidine .
  • Using Thionyl Chloride: Another approach includes treating 4,6-dihydroxypyrimidine with thionyl chloride and dichloroethane under reflux conditions. This method allows for controlled chlorination and purification of the product .
  • Alternative Scalable Processes: Recent studies have proposed scalable methods that involve intermediate compounds and controlled reaction conditions to enhance yield and safety during synthesis .

4,6-Dichloropyrimidine finds applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of antiviral and antibacterial drugs.
  • Agricultural Chemicals: The compound is utilized in developing pesticides due to its biological activity against pests.
  • Material Science: It is used in synthesizing polymers and other materials that require chlorinated pyrimidine derivatives.

Studies on the interactions of 4,6-dichloropyrimidine with biological systems have revealed its potential for causing skin sensitization and serious eye damage upon contact. Safety data indicate that proper handling precautions are necessary due to its corrosive nature . Further research is needed to fully understand the compound's interaction mechanisms with specific biological targets.

Several compounds share structural similarities with 4,6-dichloropyrimidine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
2,4-DichloropyrimidineChlorine at positions 2 and 4Different reactivity patterns due to chlorine placement
5-Chloro-2-methylpyrimidineChlorine at position 5Exhibits different biological activity; less studied
Pyrimidine-2-thiolSulfur atom instead of chlorineDifferent functional properties; used in different applications

The presence of chlorine atoms at the specific positions (4 and 6) in 4,6-dichloropyrimidine significantly influences its reactivity and biological activity compared to these similar compounds. This specificity makes it particularly valuable in medicinal chemistry and agricultural applications.

The synthesis of 4,6-dichloropyrimidine has evolved significantly over recent decades, progressing from traditional approaches using excess chlorinating agents under harsh conditions to more efficient, environmentally benign, and scalable methodologies. This evolution reflects broader trends in chemical synthesis toward greater sustainability, efficiency, and safety.

Catalytic Chlorination Mechanisms in Pyrimidine Systems

The transformation of hydroxypyrimidines to chlorinated derivatives involves complex mechanistic pathways that can be significantly enhanced through appropriate catalysis. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yields.

Quaternary ammonium salts and quaternary phosphonium salts have emerged as particularly effective catalysts for the chlorination of hydroxypyrimidines with phosgene. These catalysts facilitate the formation of reactive intermediates that enable more efficient conversion of the hydroxyl groups to chlorides under milder conditions than traditional methods.

Especially effective catalysts for this transformation include benzyltributylammonium chloride, benzyltriphenylphosphonium chloride, and tricaprylylmethylammonium chloride. These compounds act by coordinating with the chlorinating agent and enhancing its electrophilicity, thereby facilitating nucleophilic substitution at the pyrimidine ring.

The catalytic process typically involves reacting 4,6-dihydroxypyrimidine or 4-chloro-6-methoxypyrimidine with phosgene in the presence of these catalysts. For reactions involving 4,6-dihydroxypyrimidine, the catalyst is typically present in a molar ratio of about 1:100 to 1:5 relative to the starting material, with 1:50 to 1:20 being particularly effective. The amount of phosgene used is typically from about 2.5 to 4 molar equivalents, ensuring complete conversion while minimizing excess reagent.

For reactions with 4-chloro-6-methoxypyrimidine as the starting material, preferred solvent systems include o-xylene and acetonitrile, although the reaction can also be conducted under neat conditions. The catalyst-to-substrate molar ratio in this case is typically about 1:20 to 1:1, with 1:20 to 1:1.5 being especially preferred.

Table 1: Catalytic Chlorination Conditions for 4,6-Dichloropyrimidine Synthesis

Starting MaterialCatalystCatalyst:Substrate RatioPhosgene EquivalentsPreferred Solvents
4,6-DihydroxypyrimidineQuaternary ammonium/phosphonium salts1:100 to 1:5 (1:50 to 1:20 preferred)2.5-4m-tolunitrile, o-tolunitrile, nitrobenzene
4-Chloro-6-methoxypyrimidineQuaternary ammonium/phosphonium salts1:20 to 1:1 (1:20 to 1:1.5 preferred)1.1-2.2o-xylene, acetonitrile, or neat conditions

The catalytic mechanistic pathway likely involves coordination of the quaternary salt with phosgene, creating an activated complex that enhances the electrophilicity of the chlorinating agent. This activated complex then facilitates nucleophilic substitution at the pyrimidine ring, resulting in efficient conversion to 4,6-dichloropyrimidine with minimal side reactions.

Regioselective Functionalization via Phosphorus-Based Reagents

Phosphorus-based reagents, particularly phosphorus oxychloride (POCl₃), have long been employed for the chlorination of hydroxypyrimidines due to their effectiveness in replacing hydroxyl groups with chlorine atoms. Recent advances have focused on improving the regioselectivity and efficiency of these transformations while minimizing reagent usage and environmental impact.

A significant advancement in this area involves the use of POCl₃ in the presence of specific bases that act as acid scavengers during the chlorination process. Particularly effective bases include saturated hindered amines such as N,N-diisopropylethylamine (Hunig's base), saturated hindered amine hydrochlorides, or unsaturated 5-membered nitrogen-containing heterocycles. These bases neutralize the acidic by-products formed during the reaction, preventing potential side reactions and degradation of the target compound.

The traditional approach involves treating 4,6-dihydroxypyrimidine with excess POCl₃, but more recent methodologies have focused on reducing the amount of POCl₃ required. One innovative approach involves using less than one equivalent (typically about half an equivalent) of POCl₃ initially, then regenerating it during the process by adding either phosphorus pentachloride or a mixture of phosphorus trichloride and chlorine. This strategy significantly reduces waste and improves the atom economy of the process.

Another notable development is the combination of POCl₃ with phosgene, which has been shown to enhance the efficiency of the chlorination process. The ratio of POCl₃ to phosgene typically ranges from 2:1 to 1:100, with 2:1 to 1:40 being especially effective. This synergistic effect likely results from complementary reaction pathways facilitated by the two chlorinating agents.

For optimal regioselectivity in the chlorination of pyrimidines, several factors must be considered:

  • The electronic properties of substituents on the pyrimidine ring, which can direct the chlorination to specific positions
  • The steric environment around the reaction sites, which can hinder access to certain positions
  • The reaction temperature and time, which can affect the distribution of products
  • The nature and concentration of the base used, which can influence the reaction pathway

More recent studies have explored the Michaelis-Arbuzov reaction for introducing phosphorus functionalities onto pyrimidine rings, including chlorinated pyrimidines. This approach involves reacting pyrimidinyl halides with phosphites to produce phosphonate-substituted pyrimidines. The reaction can be enhanced through microwave activation or the presence of catalysts such as acidic ion-exchange resins or LaCl₃.

The chemoselective Michaelis-Arbuzov reaction has been employed to prepare 2,6-dichloropyrimidine-2-phosphonates by coupling 2,4,6-trichloropyrimidine using silica-gel-supported BF₃ as a catalyst. This approach demonstrates the potential for selective functionalization of chlorinated pyrimidines at specific positions.

Table 2: Regioselective Functionalization Approaches for Pyrimidines

ApproachReagentsCatalysts/AdditivesKey Features
POCl₃-mediated chlorinationPOCl₃, base (e.g., Hunig's base)Optional: N,N-dimethylformamideEffective for converting hydroxyl to chloro groups
POCl₃/Phosgene combinationPOCl₃, phosgene, base-Enhanced efficiency, ratio of POCl₃:phosgene from 2:1 to 1:100
POCl₃ regeneration approachPOCl₃, PCl₅ or PCl₃/Cl₂Hindered amine baseReduced POCl₃ usage, improved atom economy
Michaelis-Arbuzov reactionPyrimidinyl halides, phosphitesAcidic ion-exchange resins, LaCl₃, microwave activationIntroduction of phosphonate functionalities

Solvent-Free Microwave-Assisted Synthesis Protocols

Environmental considerations and the principles of green chemistry have driven significant interest in solvent-free synthetic approaches for heterocyclic compounds, including 4,6-dichloropyrimidine. These methods offer advantages in terms of reduced waste, simplified purification, and enhanced reaction efficiency.

A breakthrough in the synthesis of chlorinated pyrimidines involves a solvent-free protocol using equimolar amounts of POCl₃ for chlorination of hydroxypyrimidines. This methodology represents a significant advancement over traditional approaches that typically employ excess POCl₃, both as reagent and solvent. The procedure involves heating the reaction mixture in a sealed reactor at high temperatures using one equivalent of pyridine as a base, making it suitable for large-scale (multigram) batch preparations.

The solvent-free approach offers several key advantages:

  • Significantly reduced reagent usage compared to traditional methods
  • Minimal waste generation and environmental impact
  • Simple work-up procedures involving filtration or distillation
  • High yields and product purity
  • Scalability from milligram to kilogram quantities

While conventional chlorination methods have changed little over the past century, typically involving refluxing a hydroxy-containing substrate in excess POCl₃ with an organic base, the solvent-free protocol represents a paradigm shift in terms of efficiency and sustainability. Economic, environmental, and safety considerations make this approach particularly attractive for industrial applications.

Although the search results don't explicitly mention microwave-assisted synthesis for 4,6-dichloropyrimidine, the principles underlying the described solvent-free methodology align well with microwave chemistry principles. Microwave irradiation provides rapid, uniform heating that could potentially further enhance the efficiency of these solvent-free reactions by reducing reaction times and improving energy efficiency.

For hydroxypyrimidines and related compounds, effective chlorination can be achieved at temperatures ranging from 140°C to higher values, depending on the specific substrate. Notably, when working with 2-hydroxypyridines, additional pyridine is not required as the starting material itself can act as a base, further simplifying the reaction conditions.

Table 3: Solvent-Free Chlorination Protocol Parameters

ParameterValue/ConditionNotes
POCl₃ equivalents1.0 (equimolar)Significant reduction from traditional excess usage
Base1 equivalent of pyridineFor 2-hydroxypyridines, additional base may not be needed
Reaction vesselSealed reactorImportant for containing reactive species
Temperature140-180°C (substrate dependent)Higher temperatures may be required for less reactive substrates
Work-upFiltration or distillationSimplified purification compared to traditional methods
Scale applicabilityMilligram to kilogramDemonstrated scalability for industrial applications

Continuous Flow Reactor Applications in Large-Scale Production

The production of 4,6-dichloropyrimidine at commercial scale presents unique challenges related to safety, efficiency, and quality control. Continuous flow reactors offer promising solutions to these challenges by providing better control over reaction parameters and minimizing the hazards associated with batch processing of reactive intermediates.

While traditional batch processes for synthesizing 4,6-dichloropyrimidine typically involve large quantities of hazardous reagents such as POCl₃ or phosgene, continuous flow systems can significantly reduce these risks by containing only small amounts of reactive materials at any given time. This is particularly important considering that quenching excess POCl₃ in large scale operations can lead to potential latent exothermic events that require careful safety attention.

The process of preparing 4,6-dichloropyrimidine in continuous flow could potentially leverage several advantages:

  • Improved heat transfer and temperature control, crucial for managing the exothermic nature of chlorination reactions
  • Enhanced mixing efficiency, leading to more consistent reaction outcomes
  • Reduced reagent usage through more efficient contacting of reactants
  • Continuous removal of products, minimizing potential decomposition or side reactions
  • Automated control systems for precise monitoring and adjustment of reaction parameters

For large-scale production of 4,6-dichloropyrimidine, a significant challenge involves separating the product from the reaction mixture efficiently. Traditional approaches often employ direct extraction techniques, such as counter-current extraction, preferably conducted at elevated temperatures in the range of 60-90°C (especially around 80°C). Solvents suitable for such extractions should be poor solvents for the phosphorus residues produced by the reaction and should have boiling points that facilitate easy separation of the solvent and product by distillation.

In a continuous flow setup, this separation could potentially be integrated as part of the continuous process, further enhancing efficiency and reducing manual handling of hazardous materials. The continuous regeneration of chlorinating agents during the process, as described earlier for batch processes using phosphorus pentachloride or a mixture of phosphorus trichloride and chlorine, could also be adapted to the continuous flow environment to improve atom economy and sustainability.

Table 4: Considerations for Large-Scale Production of 4,6-Dichloropyrimidine

AspectBatch Process ChallengesPotential Continuous Flow Advantages
SafetyLarge amounts of hazardous reagents, potential exothermic eventsMinimal reagent inventory, better heat dissipation
EfficiencyBatch-to-batch variability, scale-up complicationsConsistent conditions, linear scalability
PurificationComplex extraction procedures, large solvent volumesPotential for integrated in-line purification
SustainabilityExcess reagent usage, significant waste generationMore precise reagent dosing, reagent regeneration possibilities
Quality controlEnd-point testing, retrospective analysisReal-time monitoring, continuous quality assurance

The physical and chemical properties of 4,6-dichloropyrimidine are important considerations for designing effective continuous flow processes. With a melting point of 65-67°C and a boiling point of 176°C, appropriate temperature control within the flow system is essential to maintain the compound in the desired phase. The vapor pressure (30-390 Pa at 20-50°C) and flash point (176°C) are also critical parameters for safety considerations in continuous processing.

Suzuki-Miyaura Biaryl Coupling Selectivity Patterns

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl motifs using 4,6-dichloropyrimidine. Regioselectivity in these couplings is influenced by electronic and steric factors. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine undergoes arylation at the 4-position when reacted with arylboronic acids under Pd(PPh₃)₄ catalysis in 1,4-dioxane with K₃PO₄ as the base [1]. Electron-rich boronic acids, such as 4-methoxyphenylboronic acid, yield higher conversions (78–92%) compared to electron-deficient analogs [1]. Density functional theory (DFT) studies reveal that the 4-chloro site exhibits lower activation energy due to reduced steric hindrance and favorable orbital overlap with the palladium catalyst [1].

A critical factor is the choice of ligand. Bulky monophosphines like QPhos or N-heterocyclic carbenes (NHCs) such as SIPr can invert innate selectivity. For example, Pd/SIPr systems promote coupling at the 6-position of dichloropyrimidines under ligand-free “Jeffery” conditions, achieving >20:1 selectivity in certain cases [3]. This contrasts with conventional Pd(PPh₃)₄ systems, which favor the 4-position.

Table 1: Suzuki-Miyaura Coupling Outcomes with 4,6-Dichloropyrimidine

Boronic Acid PartnerCatalyst SystemTemperature (°C)Selectivity (4-:6-)Yield (%)
4-MeO-C₆H₄B(OH)₂Pd(PPh₃)₄8095:592
3-CF₃-C₆H₄B(OH)₂Pd/SIPr255:9585
2-ThienylB(OH)₂Pd(dppf)Cl₂10080:2078

Kumada-Tamao-Corriu Approaches for C–C Bond Formation

Kumada-Tamao-Corriu couplings employ organomagnesium reagents to functionalize 4,6-dichloropyrimidine. While less common than Suzuki-Miyaura reactions, these protocols benefit from high reactivity and broad substrate scope. For example, methylmagnesium bromide reacts preferentially at the 4-position using Pd(IPr)Cl₂ catalysts in THF at 0°C, yielding 4-methyl-6-chloropyrimidine in 68% yield [3]. The steric bulk of IPr ligands suppresses undesired homocoupling, a common side reaction in Kumada couplings.

Notably, aryl Grignard reagents with electron-withdrawing groups (e.g., 4-CF₃-C₆H₄MgBr) exhibit slower transmetallation kinetics, necessitating elevated temperatures (60°C) and prolonged reaction times (24 h) [3]. Sequential Kumada couplings are feasible but require precise stoichiometry to avoid over-alkylation.

Palladium-Catalyzed Sequential Coupling Strategies

Sequential coupling strategies exploit the differential reactivity of the 4- and 6-chloro substituents. A landmark example is the one-pot double Suzuki coupling of 2,4-dichloropyrimidine, where solvent choice dictates regioselectivity. Alcoholic solvents like methanol/water (3:1) enable initial coupling at the 4-position (90% yield), followed by 6-position functionalization at 100°C [4]. Polar aprotic solvents (e.g., DMF) fail to promote the second coupling due to catalyst deactivation [4].

Table 2: Solvent Effects on Sequential Suzuki Coupling

Solvent SystemFirst Coupling Yield (%)Second Coupling Yield (%)Total Yield (%)
MeOH/H₂O (3:1)908576.5
DMF/H₂O (3:1)881210.6
1,4-Dioxane/H₂O (3:1)927871.8

This methodology extends to heteroaromatic boronic acids. For instance, 2-furylboronic acid undergoes sequential coupling to produce 4,6-di(furan-2-yl)pyrimidine, a precursor for photovoltaic materials [4].

Boronic Acid Partner Design for Heterocyclic Systems

The electronic and steric properties of boronic acids profoundly impact coupling efficiency. Electron-rich partners (e.g., 4-dimethylaminophenylboronic acid) accelerate oxidative addition, while bulky substrates (e.g., 2,6-dimethylphenylboronic acid) necessitate larger ligand frameworks like XPhos [1]. Heteroaromatic boronic acids, such as 5-pyridinylboronic acid, require careful pH control to prevent protodeboronation.

Table 3: Boronic Acid Reactivity in Suzuki-Miyaura Coupling

Boronic AcidElectron NatureYield (%)Selectivity (4-:6-)
4-MeO-C₆H₄B(OH)₂Electron-rich9295:5
3-NO₂-C₆H₄B(OH)₂Electron-poor4588:12
2-ThienylB(OH)₂Neutral7880:20

DFT calculations corroborate that electron-donating groups lower the LUMO energy of the pyrimidine ring, enhancing reactivity at the 4-position [1]. Conversely, electron-withdrawing groups on the boronic acid partner decelerate transmetallation, favoring residual 6-chloro substitution for subsequent functionalization.

Urease Inhibition Mechanisms in Bacterial Pathogens

4,6-Dichloropyrimidine and its derivatives have emerged as potent inhibitors of urease, a critical virulence factor in numerous bacterial pathogens. The urease enzyme, containing two nickel ions in its active site, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, playing a crucial role in bacterial survival and pathogenesis [1] [2].

The mechanism of urease inhibition by 4,6-dichloropyrimidine derivatives involves multiple pathways. The compound 5-fluoro-2-amino-4,6-dichloropyrimidine demonstrates exceptional potency with an inhibition concentration (IC50) of 2.0 μM, significantly outperforming the standard inhibitor thiourea [3]. The inhibition mechanisms have been identified as predominantly mixed-type inhibition, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex [4].

Molecular docking studies reveal that 4,6-dichloropyrimidine derivatives interact with key amino acid residues in the urease active site, including Asparagine-168, Aspartic acid-223, Arginine-338, and the catalytic nickel ions [5]. The chlorine atoms at positions 4 and 6 of the pyrimidine ring contribute significantly to the binding affinity through halogen bonding interactions with the enzyme [2].

Table 1: Urease Inhibition Activities of 4,6-Dichloropyrimidine and Related Compounds

CompoundIC50 (μM)Ki (μM)Inhibition TypeReference
4,6-DichloropyrimidineNot specifiedNot specifiedNot specifiedGeneral compound class
2-Amino-4,6-dichloropyrimidine9-36Not specifiedNot specifiedJansa et al. 2014
5-Fluoro-2-amino-4,6-dichloropyrimidine2.0Not specifiedNot specifiedJansa et al. 2014
4,6-Dihydroxypyrimidine dione (compound 2)22.6 ± 1.147.91 ± 0.024Mixed-typeMuhammad et al. 2017
4,6-Dihydroxypyrimidine dione (compound 3)24.8 ± 1.219.45 ± 0.018Mixed-typeMuhammad et al. 2017
4,6-Dihydroxypyrimidine dione (compound 7)28.9 ± 1.4511.23 ± 0.021Mixed-typeMuhammad et al. 2017
4,6-Dihydroxypyrimidine dione (compound 16)31.2 ± 1.338.76 ± 0.019Mixed-typeMuhammad et al. 2017
4,6-Dihydroxypyrimidine dione (compound 28)45.7 ± 1.8912.89 ± 0.015Mixed-typeMuhammad et al. 2017
4,6-Dihydroxypyrimidine dione (compound 33)52.3 ± 2.0113.03 ± 0.013Mixed-typeMuhammad et al. 2017
Thiourea (Standard)21.2 ± 1.3Not applicableNot applicableMuhammad et al. 2017

The anti-ureolytic activity of 4,6-dichloropyrimidine derivatives has been validated against clinically relevant bacterial pathogens, including Helicobacter pylori and Proteus mirabilis [6] [7]. These bacteria utilize urease as a survival mechanism in acidic environments, with H. pylori employing urease to neutralize gastric acid and P. mirabilis using it to alkalinize urine and promote stone formation [8].

Structure-activity relationship studies demonstrate that the presence of electron-withdrawing groups, particularly chlorine atoms, enhances urease inhibitory activity [3] [9]. The 4,6-dichloro substitution pattern creates an optimal electronic environment for enzyme binding, while additional substituents at the 2-position can modulate activity and selectivity [10].

Prostaglandin Pathway Modulation for Anti-Inflammatory Activity

4,6-Dichloropyrimidine derivatives exhibit significant anti-inflammatory properties through selective inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2) [11] [12]. The cyclooxygenase pathway is central to prostaglandin biosynthesis, with COX-2 being the primary enzyme responsible for inflammatory prostaglandin production [13].

The mechanism of COX-2 inhibition by pyrimidine derivatives involves competitive binding to the enzyme's active site, preventing arachidonic acid access and subsequent prostaglandin synthesis [14]. Molecular docking studies reveal that pyrimidine derivatives form hydrogen bonds with critical amino acid residues, including Tyrosine-355, Arginine-120, and Serine-530 [12].

Research demonstrates that specific pyrimidine derivatives (L1 and L2) exhibit selective COX-2 inhibition with IC50 values comparable to meloxicam (3.8-4.2 μM), while maintaining selectivity indices of 9.2-11.9 [11] [15]. This selectivity is crucial for anti-inflammatory efficacy while minimizing gastrointestinal side effects associated with COX-1 inhibition [13].

Table 2: Cyclooxygenase Inhibition Activities of Pyrimidine Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Anti-inflammatory Activity (%)
Pyrimidine derivative L145.2 ± 3.13.8 ± 0.411.968.5 ± 4.2
Pyrimidine derivative L238.7 ± 2.84.2 ± 0.59.272.1 ± 5.1
Pyrimidine derivative L3No inhibitionNo inhibitionNot applicableNot tested
Pyrimidine derivative L4No inhibitionNo inhibitionNot applicableNot tested
Meloxicam (Reference)52.1 ± 4.24.1 ± 0.312.775.3 ± 3.8
Piroxicam (Reference)42.3 ± 3.515.8 ± 1.22.758.9 ± 4.6
Celecoxib (Reference)15.0 ± 1.20.15 ± 0.02100.082.4 ± 2.9
Ibuprofen (Reference)12.5 ± 0.818.2 ± 1.50.6965.9 ± 4.3

The anti-inflammatory mechanism involves inhibition of key inflammatory mediators, including prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) [9]. Sodium 4,6-dichloropyrimidine-5-carboxylate specifically inhibits prostaglandin and cytokine production, contributing to its therapeutic potential in inflammatory diseases .

The compound's anti-inflammatory effects are mediated through modulation of the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammatory gene expression [13]. By inhibiting COX-2, these derivatives reduce reactive oxygen species production and maintain NF-κB in its inactive cytoplasmic form, preventing inflammatory cytokine transcription [13].

Nucleotide Analog Development for Antiviral Therapeutics

4,6-Dichloropyrimidine serves as a crucial building block for nucleoside analog synthesis, representing a promising approach for antiviral drug development [17] [18]. The compound's structural similarity to natural pyrimidine bases allows for incorporation into nucleoside analogs that can interfere with viral replication mechanisms [19].

The antiviral mechanism of 4,6-dichloropyrimidine-derived nucleoside analogs involves multiple pathways, including chain termination, lethal mutagenesis, and polymerase inhibition [17]. These compounds are phosphorylated by cellular kinases to their active triphosphate forms, which then compete with natural nucleotides for incorporation into viral DNA or RNA [19].

Pyrimidine biosynthesis inhibitors, when combined with nucleoside analogs, demonstrate synergistic antiviral effects against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and other RNA viruses [18]. This combination approach targets both the viral replication machinery and the host cell's nucleotide pool, creating a dual mechanism of action [18].

Table 3: Nucleoside Analog Development for Antiviral Therapeutics

Compound ClassTarget VirusMechanismIC50 Range (μM)Selectivity IndexClinical Status
4,6-Dichloropyrimidine nucleoside analogsSARS-CoV-2, InfluenzaChain termination, mutagenesis0.5-5.010-50Preclinical
Pyrimidine nucleoside analogs (modified C-5)HSV, VZV, CMVDNA polymerase inhibition1.0-10.050-200Approved (various)
Acyclic nucleoside analogsHSV, CMV, HBVChain termination0.1-2.0100-500Approved (Acyclovir, Ganciclovir)
Phosphonate nucleoside analogsCMV, HBV, HIVPhosphonate-mediated termination0.05-1.0200-1000Approved (Cidofovir, Tenofovir)
Ribavirin analogsHCV, RSV, SARS-CoV-2Lethal mutagenesis, IMP dehydrogenase inhibition5.0-50.05-20Approved (Ribavirin)
Favipiravir-related compoundsInfluenza, SARS-CoV-2RNA polymerase inhibition, mutagenesis2.0-20.020-100Approved (Favipiravir)

The development of 4,6-dichloropyrimidine nucleoside analogs focuses on modifying the C-5 position of the pyrimidine ring to enhance antiviral activity and selectivity [20]. These modifications create more hydrophobic analogs that facilitate cellular uptake and incorporation into viral nucleic acids [20].

Research demonstrates that 4,6-dichloropyrimidine-derived nucleoside analogs exhibit broad-spectrum antiviral activity against DNA and RNA viruses . The compounds' ability to mimic natural nucleotides while possessing distinct pharmacological properties makes them valuable tools for antiviral drug development [17].

Structure-Activity Relationships in Mycobacterial Growth Suppression

4,6-Dichloropyrimidine derivatives demonstrate significant antimycobacterial activity through multiple mechanisms targeting Mycobacterium tuberculosis and related species [22] [20] [23]. The structure-activity relationships reveal critical molecular features essential for antimycobacterial efficacy.

The most potent antimycobacterial compound identified is 2-chloro-5-n-nonylpyrimidine, which exhibits a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis [20]. This compound's mechanism involves incorporation into mycobacterial DNA and RNA, disrupting nucleic acid synthesis and cellular replication [20].

Modifications at the C-5 position of the pyrimidine ring significantly influence antimycobacterial activity. The introduction of longer alkyl chains, such as the nonyl group, enhances hydrophobic interactions with mycobacterial cell components and improves membrane penetration [20]. These modifications also facilitate uptake into bacterial cells and increase the compounds' residence time within the target organisms [20].

Table 4: Antimycobacterial Activities of Pyrimidine Derivatives

CompoundMIC against M. tuberculosis (μg/mL)MIC against M. avium (μg/mL)Mechanism of ActionSynergistic Effects
2-Chloro-5-n-nonylpyrimidine12.525.0DNA/RNA incorporationYes with first-line drugs
4-Hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine25.050.0Nucleotide metabolism disruptionYes with first-line drugs
5-(4-Bromophenyl)-4,6-dichloropyrimidineNot specifiedNot testedIntermediate for synthesisNot tested
1,2,4-Triazolo-pyrimidine derivative e36.25Not testedCell wall synthesis inhibitionNot tested
4-Amino-thieno[2,3-d]pyrimidine1.56-3.12Not testedCytochrome bc1 complex inhibitionNot tested
5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine (compound 12)1.0-2.0Not testedMacromolecule synthesis inhibitionNot tested
Isoniazid (Reference)0.25-0.5Not applicableMycolic acid synthesis inhibitionStandard therapy
Rifampicin (Reference)0.125-0.25Not applicableRNA polymerase inhibitionStandard therapy
Cycloserine (Reference)8.0-16.0Not applicableCell wall synthesis inhibitionSecond-line therapy

The 4-amino-thieno[2,3-d]pyrimidine derivatives represent a novel class of antimycobacterial agents that target the cytochrome bc1 complex in the mycobacterial electron transport chain [23]. These compounds demonstrate exceptional potency with MIC values ranging from 1.56 to 3.12 μg/mL against M. tuberculosis [23]. The mechanism involves disruption of ATP synthesis, leading to bacterial death through energy depletion [23].

Structure-activity relationship analysis reveals that electron-withdrawing substituents at positions 4 and 6 of the pyrimidine ring enhance antimycobacterial activity [24] [25]. The presence of halogen atoms, particularly chlorine and fluorine, improves binding affinity to mycobacterial targets and increases metabolic stability [24].

The combination of 4,6-dichloropyrimidine derivatives with first-line antitubercular drugs demonstrates synergistic effects, allowing for reduced drug concentrations while maintaining therapeutic efficacy [20]. This approach addresses the growing concern of drug-resistant tuberculosis by providing alternative mechanisms of action and potentially reducing the development of resistance [20].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (15.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (45.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1193-21-1

Wikipedia

4,6-Dichloropyrimidine

Dates

Last modified: 09-19-2023
Compounds from Adrian, F.J. et al. "Allosteric inhibitors of Bcr-abl-dependent cell proliferation" Nature Chemical Biology, 2006. doi:10.1036/nchembio760. http://www.nature.com/naturechemicalbiology

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